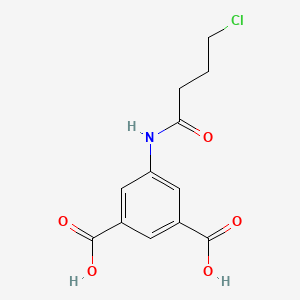
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a 4-chlorobutanamido group and two carboxylic acid groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Acylation: Aniline undergoes acylation with 4-chlorobutanoyl chloride to form 4-chlorobutanamido benzene.
Carboxylation: The final step involves the carboxylation of the benzene ring at the 1 and 3 positions to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Uniqueness
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the 4-chlorobutanamido group, which imparts distinct chemical properties and potential biological activities compared to other benzenedicarboxylic acids.
Propiedades
Número CAS |
88194-11-0 |
|---|---|
Fórmula molecular |
C12H12ClNO5 |
Peso molecular |
285.68 g/mol |
Nombre IUPAC |
5-(4-chlorobutanoylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H12ClNO5/c13-3-1-2-10(15)14-9-5-7(11(16)17)4-8(6-9)12(18)19/h4-6H,1-3H2,(H,14,15)(H,16,17)(H,18,19) |
Clave InChI |
KRAGJPIZTXCKBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)NC(=O)CCCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
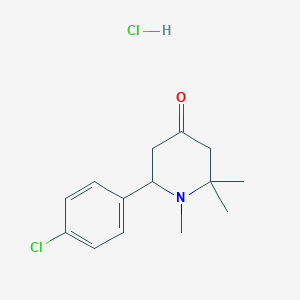
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
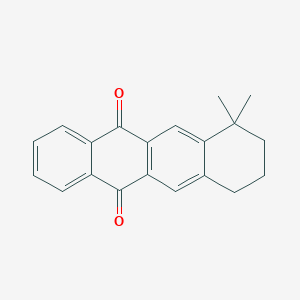
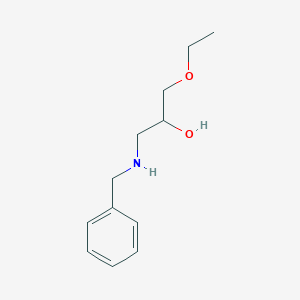
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
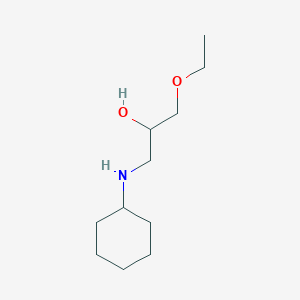
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

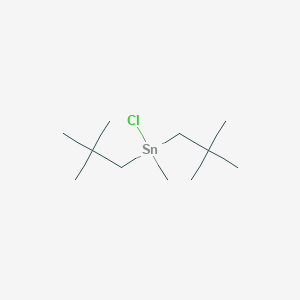
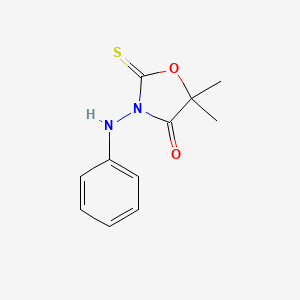
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
